molecular formula C15H15N5O2 B2668723 N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775528-73-8

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2668723
CAS RN: 1775528-73-8
M. Wt: 297.318
InChI Key: SIABMVFHUSIQCX-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of 1,2,3-triazole-fused pyrazines . These compounds are obtained through a variety of synthetic routes and have been used in medicinal chemistry, as fluorescent probes, and as structural units of polymers .


Synthesis Analysis

The synthesis of 1,2,3-triazole-fused pyrazines, such as the compound , typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo [4,3- a ]pyridine ring, which serves as the heme-binding scaffold . The 13 C-NMR spectrum of the compound in DMSO-d6 is as follows: δ 164.6, 160.0 (d, J=252.9 Hz), 149.5, 146.7, 143.3, 135.1 (d, J=3.6 Hz), 133.4, 131.9 (d, J=8.8 Hz), 129.1 (d, J=3.3 Hz), 128.1, 125.7 (q, J=6.0 Hz), 124.2 (d, J=14.5 Hz), 123.6 (d, J=3.0 Hz), 123.4 (q, J=272.6 Hz), 119.2, 117.7 (d, J=22.6 Hz), 117.3, 116.3 (d, J=33.5 Hz), 110.9, 34.0 .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Novel derivatives of triazolo-pyrazine have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal strains. Some derivatives showed superior antimicrobial activities, indicating the potential of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide as a precursor in developing new antimicrobials (Patil et al., 2021).

Antitumor and Anticancer Activities

  • Research on enaminones derived from similar compounds has demonstrated their utility in synthesizing substituted pyrazoles with observed cytotoxic effects against human breast and liver carcinoma cell lines. This suggests the compound's utility in developing potential antitumor agents (Riyadh, 2011).

Anticonvulsant and Antidepressant Activities

  • Studies have also explored the synthesis of novel pyrazole derivatives from related compounds, with some showing promising anticonvulsant and antidepressant activities. This highlights the potential application of this compound in the development of neurological disorder treatments (Abdel‐Aziz et al., 2009).

Antioxidant Properties

  • The compound has been used as a core structure in synthesizing derivatives with significant antioxidant activities. This suggests its relevance in the development of potential antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Ahmad et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as an IDO1 inhibitor, given the promising results of similar compounds . Additionally, its synthesis could be optimized and its physical and chemical properties could be further investigated.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-8-4-5-11(6-9(8)2)17-14(21)12-13-15(22)16-10(3)7-20(13)19-18-12/h4-7H,1-3H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIABMVFHUSIQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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